Phe-Thr-Pro-Arg-Leu-NH2 Phe-Thr-Pro-Arg-Leu-NH2
Brand Name: Vulcanchem
CAS No.: 104191-78-8
VCID: VC20822954
InChI: InChI=1S/C30H49N9O6/c1-17(2)15-22(25(32)41)37-27(43)21(11-7-13-35-30(33)34)36-28(44)23-12-8-14-39(23)29(45)24(18(3)40)38-26(42)20(31)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-24,40H,7-8,11-16,31H2,1-3H3,(H2,32,41)(H,36,44)(H,37,43)(H,38,42)(H4,33,34,35)/t18-,20+,21+,22+,23+,24+/m1/s1
SMILES: CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
Molecular Formula: C30H49N9O6
Molecular Weight: 631.8 g/mol

Phe-Thr-Pro-Arg-Leu-NH2

CAS No.: 104191-78-8

Cat. No.: VC20822954

Molecular Formula: C30H49N9O6

Molecular Weight: 631.8 g/mol

* For research use only. Not for human or veterinary use.

Phe-Thr-Pro-Arg-Leu-NH2 - 104191-78-8

Specification

CAS No. 104191-78-8
Molecular Formula C30H49N9O6
Molecular Weight 631.8 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C30H49N9O6/c1-17(2)15-22(25(32)41)37-27(43)21(11-7-13-35-30(33)34)36-28(44)23-12-8-14-39(23)29(45)24(18(3)40)38-26(42)20(31)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-24,40H,7-8,11-16,31H2,1-3H3,(H2,32,41)(H,36,44)(H,37,43)(H,38,42)(H4,33,34,35)/t18-,20+,21+,22+,23+,24+/m1/s1
Standard InChI Key UWKNDYISLPTEKG-RMCGQVEASA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O
SMILES CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N

Introduction

Structural Characteristics of Phe-Thr-Pro-Arg-Leu-NH2

Chemical Composition and Sequence

Phe-Thr-Pro-Arg-Leu-NH2 is a pentapeptide composed of five amino acid residues with an amidated C-terminus. The sequence includes phenylalanine (Phe), threonine (Thr), proline (Pro), arginine (Arg), and leucine (Leu) followed by an amide group (NH2). This pentapeptide belongs to a broader family of neuropeptides that share the common C-terminal core sequence Phe-Xaa-Pro-Arg-Leu-NH2, where Xaa can be serine (Ser), threonine (Thr), or valine (Val) . The presence of this core sequence is critical for biological activity across multiple insect species and related neuropeptides.

Conformational Analysis

Detailed conformational studies using circular dichroic, nuclear magnetic resonance, and molecular dynamics analyses have revealed that the pentapeptide adopts a specific three-dimensional structure crucial for its biological function. Research has demonstrated that the peptide forms a characteristic β-turn in the active core region encompassing the residues Thr-Pro-Arg-Leu . This structural feature appears to be the active conformation recognized by receptors in target tissues, making it essential for the peptide's biological activity.

Studies on cyclic analogs such as cyclo(-Asn-Thr-Ser-Phe-Thr-Pro-Arg-Leu-) have shown that even conformationally restricted versions of the peptide maintain biological activity as long as they preserve the critical β-turn structure . This finding strongly suggests that the β-turn conformation represents the bioactive state of the molecule when it interacts with its receptors.

Structure-Activity Relationship

The structure-activity relationship of Phe-Thr-Pro-Arg-Leu-NH2 has been extensively investigated. Research has confirmed that the C-terminal amidation is absolutely essential for biological activity, as this modification is required for receptor recognition and downstream signaling . The pentapeptide sequence itself, particularly the C-terminal Phe-Xaa-Pro-Arg-Leu-NH2 motif, has been determined to be the minimal critical sequence necessary for biological activity .

Table 1: Critical Structural Features of Phe-Thr-Pro-Arg-Leu-NH2

Structural FeatureBiological SignificanceEvidence
C-terminal amidationEssential for receptor binding and activityDemonstrated through bioactivity assays
β-turn conformationActive conformation recognized by receptorsConfirmed by NMR and molecular dynamics
Thr-Pro-Arg-Leu regionForms core of active β-turn structureIdentified through conformational studies
Phenylalanine at position 1Required for biological activityConserved across active analogs

Biological Functions and Activity

Role in Insect Neuropeptide Systems

Phe-Thr-Pro-Arg-Leu-NH2 is a member of the pyrokinin family of insect neuropeptides, which are known to mediate various critical physiological processes in insects. These processes include pheromone production, visceral muscle contraction (myotropic activity), diuresis, regulation of blood sugar levels, mating behaviors, and pupal development . The peptide functions as a neurohormone, being synthesized in specific neurosecretory cells and then released into the hemolymph to act on distant target tissues.

As part of the PBAN (Pheromone Biosynthesis-Activating Neuropeptide) family, this pentapeptide shares structural similarities with other neuropeptides that influence sexual behavior and pheromone production in moths and other insects . These neuropeptides are among the first with known amino acid sequences that have been demonstrated to influence sexual behavior in moths, making them significant in the study of insect neuroendocrinology and behavior.

Myotropic Activity

One of the primary biological functions of Phe-Thr-Pro-Arg-Leu-NH2 is its myotropic activity, which refers to its ability to induce contraction of visceral muscles in insects. Research has demonstrated that this pentapeptide and related analogs can stimulate muscle contractions, particularly in the hindgut of cockroaches, which has been used as a bioassay to test the activity of various pyrokinin analogs .

Studies have shown that the fragment Thr-Ser-Phe-Thr-Pro-Arg-NH2, which lacks the C-terminal leucine residue, is inactive in the cockroach hindgut bioassay . This finding demonstrates the absolute requirement for the leucine residue at the C-terminus for myotropic activity, highlighting the specificity of the structure-function relationship of this peptide.

Pheromonotropic Activity

Another critical biological function of Phe-Thr-Pro-Arg-Leu-NH2 is its pheromonotropic activity—its ability to stimulate pheromone biosynthesis in insects. This pentapeptide sequence has been identified as part of larger pheromone biosynthesis-activating neuropeptides that regulate sex pheromone production in moths such as Helicoverpa zea and Bombyx mori .

The C-terminal pentapeptide Phe-Ser-Pro-Arg-Leu-NH2 has been determined to be the minimal, critical sequence necessary for pheromonotropic activity in H. zea . The similarity between this sequence and our target pentapeptide Phe-Thr-Pro-Arg-Leu-NH2 (differing only in the second residue) suggests that both peptides function through similar mechanisms and may activate the same or similar receptors.

Molecular Evolution and Conservation

Relationship to Other Pyrokinin Family Peptides

Phe-Thr-Pro-Arg-Leu-NH2 belongs to a family of related peptides that share the common C-terminal pentapeptide sequence Phe-(Ser, Thr, or Val)-Pro-Arg-Leu-NH2. This family includes the pyrokinins found in locusts and cockroaches as well as the PBANs found in moths . The conservation of this core pentapeptide sequence across evolutionary distant insects (from moths to locusts) suggests that these peptides and their functions emerged early in insect evolution and have been maintained due to their critical biological roles.

The PBAN gene in Helicoverpa zea has been shown to encode multiple peptides that share this core C-terminal pentapeptide sequence, including putative peptides with the sequences Met-Glu-Phe-Thr-Pro-Arg-Leu-NH2 and Thr-Met-Asn-Phe-Ser-Pro-Arg-Leu-NH2 . This suggests that the gene encodes a polyprotein precursor that is processed to release multiple bioactive peptides with similar or complementary functions.

Genetic Organization and Processing

The gene encoding PBAN, which contains our target pentapeptide sequence, has been characterized in Helicoverpa zea. The gene structure reveals interesting insights into the evolution and processing of these neuropeptides. The PBAN gene is interrupted by an intron after amino acid 14 of the PBAN sequence, with the intron being 0.63-kb in length . The gene encodes a precursor protein that includes multiple peptide sequences separated by processing sites.

Processing of the prohormone involves cleavage at dibasic sites such as Arg-Arg and at Gly-Arg sequences . The presence of glycine residues before arginine is significant as glycine is known to provide the amino group necessary for amidation of the C-terminus, a post-translational modification essential for the biological activity of these peptides .

Table 2: Evolutionary Conservation of Phe-Xaa-Pro-Arg-Leu-NH2 Motif

SpeciesPeptide TypeSequence VariantBiological Function
Moths (e.g., H. zea, B. mori)PBANPhe-Ser-Pro-Arg-Leu-NH2Pheromone biosynthesis
MothsPBAN-relatedPhe-Thr-Pro-Arg-Leu-NH2Pheromone biosynthesis/myotropic
Locusts/CockroachesPyrokininPhe-Val-Pro-Arg-Leu-NH2Myotropic activity
Various insectsPBAN/Pyrokinin-likePhe-(Ser/Thr/Val)-Pro-Arg-Leu-NH2Multiple functions

Molecular Mechanisms of Action

Receptor Binding Characteristics

The biological activity of Phe-Thr-Pro-Arg-Leu-NH2 is mediated through its interaction with specific receptors in target tissues. The β-turn conformation of the peptide, particularly in the Thr-Pro-Arg-Leu region, is critical for receptor recognition . This conformational specificity ensures that the peptide binds selectively to its target receptors to elicit the appropriate biological responses.

Studies using conformationally restricted cyclic analogs have provided valuable insights into the receptor-binding characteristics of these peptides. The rigid cyclic analog cyclo(-Asn-Thr-Ser-Phe-Thr-Pro-Arg-Leu-) retains biological activity, suggesting that its C-terminal β-turn is the active conformation recognized by the myotropic receptor . The fact that both linear pentapeptides and their cyclic analogs can activate the same receptors, albeit with different potencies, suggests that the receptors primarily recognize the specific conformation rather than the exact chemical structure of the entire peptide.

Structural Basis for Receptor Activation

Detailed structural analyses have revealed specific features of the peptide that contribute to receptor activation. The molecular surface of the active-core residues forms a continuous surface because the backbone conformation causes the bonds between the α and β carbons of certain residues to extend outward from the polypeptide backbone in similar orientations . This arrangement of side chains on one side of the molecule likely facilitates interaction with the receptor binding pocket.

Research has also shown that hydrogen bonds play a crucial role in stabilizing the active conformation of the peptide. For example, a hydrogen bond between the Thr-5 carbonyl oxygen and the Leu-8 amide nitrogen helps to close the type I β-turn between these residues . These structural features ensure that the peptide maintains the appropriate conformation for receptor binding and activation.

Peptide SequenceStructural FeaturesBiological ActivityReference
Phe-Thr-Pro-Arg-Leu-NH2Complete pentapeptide with C-terminal amidationActive (myotropic and pheromonotropic)
Thr-Ser-Phe-Thr-Pro-Arg-NH2Missing C-terminal LeuInactive in cockroach hindgut assay
cyclo(-Asn-Thr-Ser-Phe-Thr-Pro-Arg-Leu-)Cyclic analog with restricted conformationActive but less potent than linear peptide

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